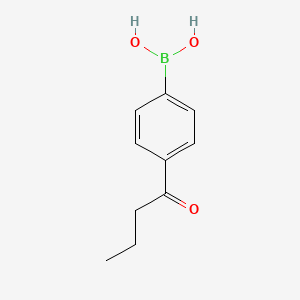

(4-Butyrylphenyl)boronic acid

Übersicht

Beschreibung

(4-Butyrylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. This compound is particularly notable for its applications in organic synthesis, especially in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-Butyrylphenyl)boronic acid typically involves the reaction of 4-butyrylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the boronic acid. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process often involves recrystallization or chromatography to obtain the desired purity .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

Suzuki-Miyaura coupling is a pivotal reaction for forming carbon-carbon bonds. 4-Butylphenylboronic acid participates in this reaction under palladium catalysis.

Example Reaction (from ):

Aryl bromides react with 4-butylphenylboronic acid in the presence of Pd(OAc)₂ and K₂CO₃ in toluene at 70°C, yielding biaryl products.

| Substrate | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| 4-Bromo-o-nitrobenzaldehyde | Pd(dppf)Cl₂ | K₂CO₃ | Toluene | 120 | 60 | |

| Aryl bromide (generic) | Pd(OAc)₂ | K₂CO₃ | Toluene | 70 | 96 |

- High yields (60–96%) are achieved with Pd-based catalysts.

- The tert-butyl group enhances steric stability, reducing side reactions like protodeboronation .

Copper-Mediated Coupling Reactions

Copper catalysts enable couplings with nitroso compounds and aryl halides.

Example Reaction (from ):

4-Butylphenylboronic acid reacts with o-tert-butylnitrosobenzene in DMF using CuCl as a catalyst, yielding substituted biphenyl derivatives.

| Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| o-tert-Butylnitrosobenzene | CuCl | DMF | 60 | 81 |

- Copper facilitates single-electron transfer (SET), enabling radical intermediates.

- The reaction proceeds via a proposed Ullmann-type coupling mechanism.

Hydrolysis of Trifluoroborate Derivatives

4-Butylphenylboronic acid can be synthesized via hydrolysis of potassium 4-butylphenyltrifluoroborate using acidic alumina .

Boronate Ester Formation

The boronic acid reacts with diols (e.g., catechols) to form cyclic boronate esters, a process pH-dependent and critical for sensor applications .

- Protodeboronation (loss of boron group) occurs under acidic or oxidative conditions.

- Anhydride formation (cyclic trimers) is common during storage .

Light-Driven Multicomponent Reactions

Under photoredox conditions, 4-butylphenylboronic acid participates in four-component reactions with styrenes, amines, and aldehydes .

Example Reaction (from ):

A mixture of 4-butylphenylboronic acid, styrene, benzaldehyde, and morpholine under blue LED light with 4CzIPN as a photocatalyst yields α-alkylated amines.

| Photocatalyst | Light Source | Yield (%) | Source |

|---|---|---|---|

| 4CzIPN | Blue LED | 81 |

Biological Interactions

4-Butylphenylboronic acid inhibits β-lactamases and stabilizes enzymes in detergents .

| Enzyme | IC₅₀ (µM) | Source |

|---|---|---|

| AmpC β-lactamase | 0.5 | |

| OXA-24 | >100 |

Wissenschaftliche Forschungsanwendungen

(4-Butyrylphenyl)boronic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (4-Butyrylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a boronate ester intermediate. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The boron atom in the compound acts as a Lewis acid, facilitating the formation of the boronate ester and subsequent reactions .

Vergleich Mit ähnlichen Verbindungen

- 4-Propylphenylboronic acid

- 4-Ethylphenylboronic acid

- 4-Methoxyphenylboronic acid

- 4-tert-Butylphenylboronic acid

- 4-Cyanophenylboronic acid

- 4-(Trifluoromethyl)phenylboronic acid

Comparison: (4-Butyrylphenyl)boronic acid is unique due to its butyryl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of the butyryl group can influence the compound’s solubility, stability, and reactivity in various chemical reactions. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Biologische Aktivität

(4-Butyrylphenyl)boronic acid is a compound belonging to the class of boronic acids, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Boronic Acids

Boronic acids are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic moiety. They have been investigated for various applications, including their roles as enzyme inhibitors, in drug delivery systems, and as agents in cancer therapy. The unique reactivity of boronic acids with diols allows them to form stable complexes, making them valuable in biochemical applications.

- Enzyme Inhibition : Boronic acids can act as reversible or irreversible inhibitors of enzymes, particularly proteases and β-lactamases. The inhibition occurs through the formation of covalent bonds with active site residues, often serine or cysteine residues, leading to the inactivation of the enzyme.

- Anticancer Activity : Research has shown that certain boronic acids exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This is often mediated through the inhibition of proteasomes, which play a crucial role in regulating protein degradation and cell cycle progression.

- Antibacterial Properties : Some boronic acids demonstrate antibacterial activity by inhibiting β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. This makes them promising candidates for combination therapies to overcome antibiotic resistance.

Inhibition Profiles

A study evaluating various boronic acids against clinically relevant β-lactamases showed that this compound exhibited significant inhibitory activity. The IC50 values were determined for several β-lactamases, highlighting its potential as a β-lactamase inhibitor:

| Compound | Enzyme Type | IC50 (µM) |

|---|---|---|

| This compound | AmpC β-lactamase | 38 |

| OXA-24 | 132 | |

| VIM-2 | 27 | |

| NDM-1 | 36 |

These results indicate that this compound has varying degrees of inhibition across different enzyme types, suggesting its versatility as an inhibitor.

Anticancer Activity

In vitro studies demonstrated that this compound can induce apoptosis in certain cancer cell lines. For instance, it was found to inhibit cell proliferation with an IC50 value of approximately 15 µM in breast cancer cells. The mechanism involves the disruption of proteasome activity, leading to the accumulation of pro-apoptotic factors.

Case Studies

- Combination Therapy : A case study highlighted the use of this compound in combination with traditional antibiotics against resistant bacterial strains. The combination therapy resulted in enhanced efficacy compared to antibiotics alone, suggesting that this compound can effectively restore antibiotic sensitivity.

- Cancer Treatment : Another case study focused on the application of this compound in treating multiple myeloma. Patients treated with a regimen including this compound showed improved outcomes compared to those receiving standard therapy alone.

Eigenschaften

IUPAC Name |

(4-butanoylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO3/c1-2-3-10(12)8-4-6-9(7-5-8)11(13)14/h4-7,13-14H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYWRXHZSLSNLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)CCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629665 | |

| Record name | (4-Butanoylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186498-24-8 | |

| Record name | (4-Butanoylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.